

3H-oxazole-2-thione CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3H-oxazole-2-thione

Cat. No.: B2397999

[Get Quote](#)

An In-Depth Technical Guide to **3H-Oxazole-2-thione**: Synthesis, Properties, and Applications

Introduction

3H-oxazole-2-thione is a five-membered heterocyclic compound featuring an oxazole nucleus functionalized with a thione group. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its unique structural and electronic properties. The presence of nitrogen, oxygen, and sulfur atoms within a compact ring system imparts a distinct reactivity profile, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of **3H-oxazole-2-thione**, detailing its chemical identity, physicochemical properties, synthesis protocols, and its potential as a pharmacophore in drug discovery, drawing parallels from structurally related heterocyclic thiones.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical entity in research and development. **3H-oxazole-2-thione** is cataloged under a specific CAS number, ensuring its unambiguous identification in databases and publications. Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	32091-51-3	[1] [2] [3] [4]
IUPAC Name	3H-1,3-oxazole-2-thione	[1]
Molecular Formula	C ₃ H ₃ NOS	[1] [2] [4]
Molecular Weight	101.13 g/mol	[1] [3]
Common Synonyms	2(3H)-Oxazolethione, 2-Oxazolethiol, 2-Mercaptooxazole	[1]
Physical Properties	Data regarding melting point, boiling point, and density are not consistently available, indicating a need for further empirical characterization.	[2]

Structural Chemistry: The Thione-Thiol Tautomerism

A key characteristic of **3H-oxazole-2-thione** is its existence in equilibrium with its tautomeric form, 1,3-oxazole-2-thiol. While the compound is often named as a thione, spectroscopic evidence, particularly from infrared (IR) spectroscopy, indicates that the thione form (C=S) is the predominant tautomer in solution.[\[5\]](#) This equilibrium is fundamental to its reactivity, as the molecule can react via either the nitrogen or the sulfur atom, depending on the reaction conditions and the nature of the electrophile.

Caption: Thione-Thiol equilibrium of the oxazole core.

Synthesis and Experimental Protocols

The primary and most direct synthesis of the parent **3H-oxazole-2-thione** involves the condensation of an α -hydroxy aldehyde with thiocyanic acid.[\[5\]](#)[\[6\]](#) This method provides a straightforward route to the core heterocyclic structure.

Workflow for the Synthesis of 3H-Oxazole-2-thione

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3H-oxazole-2-thione**.

Detailed Experimental Protocol

This protocol is based on the established condensation methodology.[5][6]

- Preparation of Thiocyanic Acid (in situ): A solution of potassium thiocyanate (KSCN) in a suitable solvent (e.g., water or ethanol) is carefully acidified with a mineral acid like hydrochloric acid (HCl) at a controlled temperature (typically 0-5 °C) to generate thiocyanic acid in the reaction mixture. Causality: In-situ generation is preferred as pure thiocyanic acid is unstable.
- Condensation Reaction: Glycolic aldehyde is added dropwise to the freshly prepared thiocyanic acid solution while maintaining the low temperature. The mixture is stirred for a specified period to allow for the initial condensation between the aldehyde and the thiocyanate.
- Cyclization and Workup: The reaction is allowed to warm to room temperature, promoting the intramolecular cyclization and dehydration that forms the oxazole ring. The reaction progress is monitored using Thin Layer Chromatography (TLC).
- Isolation and Purification: Upon completion, the reaction mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure **3H-oxazole-2-thione**.

Reactivity and Synthetic Utility

The synthetic utility of **3H-oxazole-2-thione** stems from the reactivity of its thione group and the overall stability of the oxazole ring. Drawing parallels from related 1,3,4-oxadiazole-2-thiones, the thione sulfur is a potent nucleophile, particularly after deprotonation.^[7] This allows for a range of substitution reactions, making it a versatile intermediate for introducing the oxazole moiety into larger molecules.

- **N-Alkylation and S-Alkylation:** The presence of two nucleophilic centers (N and S) allows for selective alkylation. Reaction conditions, such as the choice of base and solvent, can direct the alkylating agent to either the nitrogen or the sulfur atom, leading to different classes of derivatives.
- **Coupling Reactions:** The thiol tautomer can participate in various coupling reactions, enabling the formation of C-S bonds and linking the oxazole core to other aromatic or heterocyclic systems.

Potential Applications in Drug Discovery

While specific biological activities of the parent **3H-oxazole-2-thione** are not extensively documented, the broader classes of oxazole and thiazole derivatives are cornerstones in modern medicinal chemistry.^{[8][9][10]} The structural motif is present in numerous FDA-approved drugs and clinical candidates.

- **Anticancer Agents:** Structurally similar heterocyclic thiones, such as 1,3,4-oxadiazole-2-thione derivatives, have been identified as potent inhibitors of key signaling proteins like Focal Adhesion Kinase (FAK), demonstrating significant anticancer activity.^{[11][12]} Thiazole-containing compounds like Dasatinib are established kinase inhibitors used in cancer therapy.^[10] This suggests that the **3H-oxazole-2-thione** scaffold could be a valuable starting point for developing novel kinase inhibitors.
- **Antimicrobial Agents:** The thiazole ring is a well-known pharmacophore in antimicrobial agents.^[10] Derivatives of thiazole-2(3H)-thione have shown considerable activity against bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).^[10] The bioisosteric relationship between sulfur (in thiazole) and oxygen (in oxazole) implies that oxazole-2-thione derivatives are promising candidates for antimicrobial screening.

- Anti-inflammatory and CNS Agents: Thiazole analogues have been investigated as anti-inflammatory agents and central nervous system (CNS) modulators.[10] The ability of the oxazole ring to participate in hydrogen bonding and other non-covalent interactions makes it a compelling scaffold for designing molecules that can interact with biological targets.

Conclusion

3H-oxazole-2-thione is a versatile heterocyclic compound with a well-defined synthesis and interesting chemical properties dominated by its thione-thiol tautomerism. While direct applications are still emerging, its structural similarity to proven pharmacophores found in numerous anticancer, antimicrobial, and anti-inflammatory drugs makes it a highly attractive scaffold for future research. For scientists and professionals in drug development, **3H-oxazole-2-thione** represents a promising and relatively underexplored building block for the creation of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3H-1,3-oxazole-2-thione | C3H3NOS | CID 7059240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Oxazole-2(3H)-thione | CymitQuimica [cymitquimica.com]
- 4. 3H-Oxazole-2-thione | CymitQuimica [cymitquimica.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing piperazine skeleton as potential FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3H-oxazole-2-thione CAS number and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2397999#3h-oxazole-2-thione-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com